molecular formula C20H28N2O3 B6131227 N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]-N,3,5-trimethyl-1-benzofuran-2-carboxamide

N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]-N,3,5-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B6131227
M. Wt: 344.4 g/mol
InChI Key: ZOKMXRSKCGVTHF-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]-N,3,5-trimethyl-1-benzofuran-2-carboxamide: is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of a benzofuran ring, a pyrrolidine ring, and various functional groups that contribute to its unique chemical properties

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]-N,3,5-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-14-5-6-18-17(11-14)15(2)19(25-18)20(23)21(3)12-16-7-8-22(13-16)9-10-24-4/h5-6,11,16H,7-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKMXRSKCGVTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)CC3CCN(C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]-N,3,5-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.

    Introduction of the Pyrrolidine Ring: This step involves the reaction of the benzofuran intermediate with a suitable pyrrolidine derivative under controlled conditions.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Introduction of halogen, nitro, or other electrophilic groups on the benzofuran ring.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of novel materials with specific chemical and physical properties.
  • Investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]-N,3,5-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Comparison:

    Uniqueness: N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]-N,3,5-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

    Applications: While cetylpyridinium chloride and domiphen bromide are primarily used for their antimicrobial properties, this compound has broader applications in chemistry, biology, medicine, and industry.

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